molecular formula C14H16N4O2S B2998557 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034476-45-2

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2998557
CAS No.: 2034476-45-2
M. Wt: 304.37
InChI Key: ICVPUWSQLFOOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine core, a pyridazine ether linkage, and a thiophene methyl carboxamide group, a combination that offers a versatile scaffold for probing biological systems. The presence of both pyridazine and thiophene heterocycles is a notable feature, as these motifs are prevalent in pharmacologically active compounds and are known to influence key physicochemical properties, which can affect a molecule's spectrum of activity, potency, and pharmacokinetic profile . This compound is structurally analogous to other pyrrolidine-carboxamide derivatives investigated for their potential as REV-ERB-α agonists, which are relevant for research into circadian rhythm, metabolic disorders, and inflammation . The specific arrangement of its heterocyclic systems makes it a valuable chemical tool for exploring structure-activity relationships (SAR), particularly in the design of molecules that target central nervous system (CNS) pathways, given that similar compounds have demonstrated blood-brain barrier penetration . Researchers may employ this compound as a lead structure or intermediate in developing novel therapeutics for areas such as neuropathic pain, Alzheimer's disease, or bipolar disorder, pathologies where related nitrogen-containing heterocycles have shown promise . Its mechanism of action is likely target-dependent, and its modular structure allows for straightforward synthetic optimization to enhance potency, selectivity, and metabolic stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-pyridazin-3-yloxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(15-9-12-3-2-8-21-12)18-7-5-11(10-18)20-13-4-1-6-16-17-13/h1-4,6,8,11H,5,7,9-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPUWSQLFOOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyridazin-3-yloxy intermediate: This can be achieved by reacting pyridazine with an appropriate halogenated compound under basic conditions.

    Synthesis of the thiophen-2-ylmethyl intermediate: This involves the functionalization of thiophene, often through halogenation followed by substitution reactions.

    Coupling of intermediates: The pyridazin-3-yloxy and thiophen-2-ylmethyl intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

This compound is a complex organic compound featuring pyridazine, thiophene, and pyrrolidine rings. Its synthesis typically involves multi-step organic synthesis, and it can undergo oxidation, reduction, and substitution chemical reactions. This compound has applications spanning chemistry, medicine, and industry.

Applications

  • Chemistry As a building block in synthesizing more complex molecules.
  • Medicine Investigated as a potential therapeutic agent, particularly in treating diseases related to oxidative stress or inflammation. Related pyridazine derivatives have demonstrated agonistic activity at the CB2 receptor, involved in anti-inflammatory processes, with some compounds showing potent activity (EC50 values below 35 nM). Some derivatives are also being explored as protein kinase inhibitors, which could have therapeutic effects in cancer and other diseases. The thiophene ring's presence may contribute to antioxidant properties, protecting cells from oxidative stress.
  • Industry In developing new materials with specific electronic or optical properties.

Synthesis and Reactions

  • Synthesis The synthesis of this compound typically involves a multi-step organic synthesis. A common route includes:
    • Formation of the pyridazin-3-yloxy intermediate by reacting pyridazine with a halogenated compound under basic conditions.
    • Synthesis of the thiophen-2-ylmethyl intermediate involving the functionalization of thiophene, often through halogenation followed by substitution reactions.
    • Coupling the pyridazin-3-yloxy and thiophen-2-ylmethyl intermediates using a coupling agent like a palladium catalyst.
  • Reactions This compound can undergo various chemical reactions:
    • Oxidation using agents like potassium permanganate or chromium trioxide.
    • Reduction using hydrogenation or metal hydrides.
    • Substitution via nucleophilic or electrophilic substitution reactions, especially at the pyridazine and thiophene rings.

Mechanism of Action

The mechanism of action of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrrolidine Core : A five-membered saturated nitrogen-containing ring, common in bioactive molecules due to its conformational flexibility .
  • Pyridazin-3-yloxy Substituent : The pyridazine ring (a diazine heterocycle) contributes to hydrogen bonding and π-π interactions, which may influence target binding .
  • Thiophen-2-ylmethyl Group : The thiophene moiety enhances lipophilicity and may improve membrane permeability .

Inferred Molecular Properties :

  • Molecular Formula : Likely C₁₄H₁₅N₄O₂S (based on structural analogs like those in –12).
  • Molecular Weight : Estimated ~325–340 g/mol (comparable to analogs in –12).

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrrolidine carboxamides:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyridazin-3-yloxy C₁₄H₁₅N₄O₂S ~335 (estimated) High polarity due to pyridazine
3-(Quinolin-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide Quinolin-2-yloxy C₁₈H₁₇N₃O₂S 339.4 Increased aromaticity; lower solubility
N-(Thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide 1H-1,2,3-Triazol-1-yl C₁₂H₁₅N₅OS 277.35 Enhanced metabolic stability
Upadacitinib (JAK inhibitor) Imidazo-pyrrolo-pyrazine C₁₇H₁₉F₃N₆O 389.38 Moderate solubility (pH-dependent)
3-(Methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide Methylsulfonyl C₁₁H₁₅N₂O₃S₂ 299.38 Higher polarity; potential sulfone-mediated interactions

Key Observations :

  • Pyridazine vs. Quinoline: Replacing pyridazine with quinoline () increases molecular weight and aromatic surface area, likely reducing aqueous solubility but enhancing target affinity through π-stacking .
  • Triazole vs.
  • Sulfonyl vs. Ether Linkage : The methylsulfonyl group () increases polarity and may alter binding kinetics compared to the ether-linked pyridazine .

Biological Activity

The compound 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This compound features a pyridazine moiety linked to a thiophene ring through a pyrrolidine structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The following mechanisms have been proposed:

  • CB2 Receptor Agonism : Research indicates that related pyridazine derivatives exhibit agonistic activity at the CB2 receptor, which is involved in anti-inflammatory processes. Compounds with similar structures have shown EC50 values below 35 nM, indicating potent activity .
  • Inhibition of Protein Kinases : Some derivatives are being explored as inhibitors of protein kinases, which play critical roles in cell signaling pathways. This inhibition can lead to therapeutic effects in cancer and other diseases .
  • Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity EC50 (nM) Selectivity Reference
CB2 Receptor Agonism< 35High selectivity over CB1
PDK1 InhibitionVariablePotential therapeutic applications
Antioxidant PotentialN/AProtects against oxidative stress

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Pyridazine Derivatives as CB2 Agonists : A study synthesized a series of pyridazine derivatives and evaluated their agonistic properties at the CB2 receptor. Among these, certain compounds exhibited high potency and selectivity, suggesting that modifications in the structure could enhance biological efficacy .
  • PKD1 Inhibitors : Research on heterocyclic compounds has highlighted their potential as inhibitors of PDK1, a kinase involved in cancer progression. This class of compounds demonstrated significant inhibitory effects in vitro, indicating promising avenues for cancer therapy .

Q & A

Q. What spectroscopic techniques are essential for confirming the structural integrity of 3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks. For example, the pyrrolidine ring’s protons (δ 2.5–3.5 ppm) and thiophene’s aromatic protons (δ 6.8–7.5 ppm) should align with expected splitting patterns .
  • IR Spectroscopy : Identify key functional groups, such as the carboxamide C=O stretch (~1650–1680 cm1^{-1}) and pyridazine/pyrrolidine N–H bends (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the heterocyclic moieties .

Q. How can researchers design a synthetic route for this compound using palladium-catalyzed cross-coupling?

Methodological Answer:

  • Key Steps :
    • Pyridazine Functionalization : Introduce the pyrrolidine-1-carboxamide moiety via nucleophilic aromatic substitution (e.g., pyridazin-3-ol with a pyrrolidine precursor) .
    • Thiophene Coupling : Use Pd(OAc)2_2/Xantphos catalysis to couple the thiophen-2-ylmethylamine to the pyrrolidine carboxamide. Optimize conditions (100°C, toluene, 18 h) for yield and regioselectivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • X-ray Diffraction : If crystallographic data (e.g., bond lengths or angles) conflicts with NMR/IR, re-evaluate sample purity or crystallization solvents. For example, solvated crystals may distort geometry .
  • DFT Calculations : Compare experimental 13^{13}C NMR shifts with computed values (e.g., using Gaussian 09) to validate molecular conformation .
  • Cross-Validation : Use multiple techniques (e.g., IR, Raman) to confirm functional group assignments and rule out polymorphic variations .

Q. What strategies optimize regioselectivity in the synthesis of analogs with modified pyridazine or thiophene substituents?

Methodological Answer:

  • Directed Metalation : Introduce directing groups (e.g., –OMe) on pyridazine to control functionalization sites .
  • Protecting Groups : Temporarily block reactive sites on thiophene (e.g., using trimethylsilyl groups) to ensure selective coupling .
  • High-Throughput Screening : Test reaction conditions (e.g., solvent polarity, temperature) to map regioselectivity trends for diverse analogs .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for carboxamide cleavage) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

Data Analysis and Experimental Design

Q. How to design a SAR study for this compound targeting kinase inhibition?

Methodological Answer:

  • Core Modifications :
    • Replace pyridazine with pyrimidine or triazine to assess heterocyclic specificity .
    • Vary thiophene substituents (e.g., –F, –CH3_3) to probe steric/electronic effects on binding .
  • Assays :
    • Kinase Profiling : Use ADP-Glo™ assays for IC50_{50} determination against kinases (e.g., JAK2, EGFR) .
    • Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes and guide synthesis .

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across assays?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS to identify assay-specific variables (e.g., enzyme lot, buffer composition) causing discrepancies .
  • Bland-Altman Plots : Quantify agreement between in vitro (e.g., cell-free kinase assays) and cellular (e.g., proliferation) data .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points before deriving structure-activity trends .

Safety and Handling

Q. What safety protocols are critical for handling hygroscopic intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent hydrolysis of moisture-sensitive intermediates (e.g., activated carboxamide derivatives) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure to thiophene derivatives .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO3_3 before disposal in designated hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.